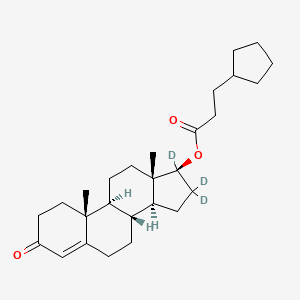
Tamsulosin Sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamsulosin sulfonamide, commonly known as Tamsulosin, is a medication primarily used to treat benign prostatic hyperplasia (BPH) and chronic prostatitis. It is also used to aid the passage of kidney stones. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist that works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tamsulosin involves several steps. One common method starts with the preparation of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then reacted with 2-(2-ethoxyphenoxy)ethyl bromide to form Tamsulosin . The reaction conditions typically involve the use of solvents like acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of Tamsulosin hydrochloride involves an improved process that includes the use of novel intermediates like quaternized benzylidene ammonium salts. This method is more efficient and yields a higher purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Tamsulosin undergoes various chemical reactions, including:
Oxidation: Tamsulosin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tamsulosin to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
Tamsulosin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alpha-1 adrenergic receptor antagonists.
Biology: Helps in understanding the role of alpha-1 adrenergic receptors in smooth muscle relaxation.
Medicine: Extensively used in clinical trials for treating BPH and kidney stones.
Industry: Used in the formulation of various pharmaceutical products
Mécanisme D'action
Tamsulosin works by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder neck. This blockade leads to the relaxation of smooth muscle in these areas, thereby reducing resistance to urinary flow and alleviating symptoms of BPH .
Comparaison Avec Des Composés Similaires
Similar Compounds
Finasteride: Another medication used to treat BPH, but it works by inhibiting 5-alpha-reductase.
Doxazosin: An alpha-1 blocker similar to Tamsulosin but less selective.
Terazosin: Another alpha-1 blocker used for BPH but with a different side effect profile
Uniqueness
Tamsulosin is unique due to its high selectivity for alpha-1A and alpha-1B adrenergic receptors, which minimizes the risk of hypotension compared to other alpha-1 blockers .
Propriétés
Formule moléculaire |
C12H17ClN2O4S |
|---|---|
Poids moléculaire |
320.79 g/mol |
Nom IUPAC |
2-chloro-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17ClN2O4S/c1-8(15-12(16)7-13)5-9-3-4-10(19-2)11(6-9)20(14,17)18/h3-4,6,8H,5,7H2,1-2H3,(H,15,16)(H2,14,17,18)/t8-/m1/s1 |
Clé InChI |
LPZCOSMQUFUZRC-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
